3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
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Overview
Description
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal activities.
Materials Science: The compound is used as a building block in the synthesis of liquid crystals and organic semiconductors.
Biological Studies: It is investigated for its role in various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Contains an additional fused benzene ring, which can alter its chemical properties and applications.
Uniqueness
3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-7-5-3-2-4-6(5)13-8(7)9(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
RUBXZKOTBVFIJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC2=C1CCC2)C(=O)O |
Origin of Product |
United States |
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